4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes an ethynyl group and a pyrazole ring, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a pyrazole derivative and an ethynylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential biological activity, making it a candidate for further investigation in drug discovery and development.
Medicine: Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The ethynyl group and pyrazole ring may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-1H-pyrazole: Similar structure but lacks the oxolan-3-ylmethyl group.
4-Ethynyl-1H-pyrazole: Similar structure but lacks the oxolan-3-ylmethyl group.
1-[(Oxolan-3-yl)methyl]-1H-pyrazole: Similar structure but lacks the ethynyl group.
Uniqueness
4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole is unique due to the presence of both the ethynyl group and the oxolan-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2098073-10-8 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.